1-(3-Fluorobenzyl)pyrrolidin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-2-9(6-10)7-13-5-4-11(14)8-13/h1-3,6,11,14H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJARABCWDAAXPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 3 Fluorobenzyl Pyrrolidin 3 Ol and Its Structural Analogues
Pyrrolidine (B122466) Core Construction Strategies Pertinent to 1-(3-Fluorobenzyl)pyrrolidin-3-ol
The formation of the pyrrolidine ring is a fundamental step in the synthesis of this compound. Various methods have been developed to construct this five-membered nitrogen-containing heterocycle.
N-Heterocyclization via Catalytic Approaches
Catalytic N-heterocyclization offers an efficient route to pyrrolidines. One notable method involves the use of a Cp*Ir complex to catalyze the reaction of primary amines with diols, resulting in the formation of five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.org This "borrowing hydrogen" annulation provides a rapid pathway to a diverse range of enantiomerically enriched pyrrolidines, including precursors to valuable pharmaceuticals. organic-chemistry.org Another approach utilizes rhodium catalysts with O-benzoylhydroxylamines as alkyl nitrene precursors to produce various pyrrolidines in very high yields. organic-chemistry.org Furthermore, palladium-catalyzed aerobic oxidative cyclization has been employed for the synthesis of pyrrolizidine (B1209537) and indolizidine scaffolds. mdpi.com
| Catalyst System | Reactants | Product Type | Yield | Reference |
| Cp*Ir complex | Primary amines, Diols | Cyclic amines (5, 6, 7-membered) | Good to Excellent | organic-chemistry.org |
| Chiral iridacycle complex | Racemic diols, Primary amines | Enantioenriched pyrrolidines | --- | organic-chemistry.org |
| Rhodium catalyst | O-benzoylhydroxylamines | Various pyrrolidines | Very Good | organic-chemistry.org |
| Pd(TFA)₂ or Pd(OAc)₂ | Amino alkenes | Pyrrolizidine/Indolizidine | --- | mdpi.com |
Intramolecular Aminocyclization Pathways
Intramolecular aminocyclization presents a direct method for forming the pyrrolidine ring. A highly stereoselective protocol involves the bromination of an isolated double bond followed by aminocyclization to furnish pyrrolidine and piperidine (B6355638) ring systems. nih.gov Acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols has also been shown to be effective, providing various pyrrolidines and piperidines in very good yields despite the reduced nucleophilicity of the carbamate (B1207046) nitrogen. organic-chemistry.org Additionally, copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds offers a mild and effective route to pyrrolidines with high regio- and chemoselectivity. organic-chemistry.org Palladium catalysis is another powerful tool for the intramolecular amination of alkenes, proceeding through an aminopalladation reaction. rsc.org
Reductive Cyclization Protocols for Substituted Pyrrolidines
Reductive cyclization offers another avenue to substituted pyrrolidines. Samarium(II) iodide (SmI₂) is a widely used reagent for forging challenging carbon-carbon bonds in the synthesis of nitrogen heterocycles, including pyrrolidines and piperidines, through the reductive cyclization of N-tethered cyclic imides. researchgate.net Another strategy involves the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams, which then undergo a [3+2] cycloaddition with alkenes to form structurally complex pyrrolidines. nih.govacs.org This method demonstrates high regio- and diastereocontrol. nih.govacs.org
Applications of 1,3-Dipolar Cycloaddition for Pyrrolidine Ring Formation
The 1,3-dipolar cycloaddition is a powerful and atom-economical reaction for constructing five-membered rings. wikipedia.org Specifically, the reaction between an azomethine ylide and a dipolarophile, typically an alkene, directly yields a pyrrolidine ring. wikipedia.orgrsc.org This method is highly regio- and stereoselective and has the potential to create up to four new contiguous stereocenters. mappingignorance.org The versatility of this approach allows for the synthesis of a wide array of substituted pyrrolidines. rsc.org Catalytic asymmetric versions of this reaction, often employing metal catalysts, have been extensively studied to achieve high enantioselectivity. mappingignorance.org For instance, both Cu(I) and Ag(I) catalysts have been used to control the stereochemical outcome of the cycloaddition between azomethine ylides and vinylarenes. mappingignorance.org
Installation and Functionalization of the N-Benzyl Moiety in Pyrrolidin-3-ol Systems
Once the pyrrolidin-3-ol core is established, the next crucial step is the introduction of the 3-fluorobenzyl group onto the nitrogen atom.
Direct N-Alkylation and Reductive Amination Strategies
Direct N-alkylation and reductive amination are two of the most common and effective methods for installing the N-benzyl group.
Direct N-Alkylation: This method involves the reaction of pyrrolidin-3-ol with a 3-fluorobenzyl halide (e.g., bromide or chloride). The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. While straightforward, direct alkylation of amines can sometimes lead to over-alkylation, producing quaternary ammonium (B1175870) salts. masterorganicchemistry.com However, for many applications, it remains a viable and widely used method. Nanosized zeolite beta has been shown to be an effective catalyst for the direct N-alkylation of amines with alcohols, offering an eco-friendly alternative with high yields. rsc.org
Reductive Amination: This is a highly versatile and controlled method for forming C-N bonds. masterorganicchemistry.com The process involves the reaction of pyrrolidin-3-ol with 3-fluorobenzaldehyde (B1666160) to form an intermediate iminium ion, which is then reduced in situ to the desired N-benzylated pyrrolidine. masterorganicchemistry.comgoogle.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they can selectively reduce the iminium ion in the presence of the aldehyde. masterorganicchemistry.com This method avoids the issue of over-alkylation. masterorganicchemistry.com Iridium-catalyzed transfer hydrogenation of diketones with anilines has also been developed for the synthesis of N-aryl-substituted pyrrolidines via successive reductive amination. mdpi.com
| Method | Reagents | Key Features | Reference |
| Direct N-Alkylation | Pyrrolidin-3-ol, 3-Fluorobenzyl halide, Base | Straightforward, potential for over-alkylation | masterorganicchemistry.com |
| Catalytic N-Alkylation | Pyrrolidin-3-ol, 3-Fluorobenzyl alcohol, Nanosized zeolite beta | Eco-friendly, high yields | rsc.org |
| Reductive Amination | Pyrrolidin-3-ol, 3-Fluorobenzaldehyde, Reducing agent (e.g., NaBH₃CN) | High control, avoids over-alkylation | masterorganicchemistry.com |
| Iridium-Catalyzed Reductive Amination | Diketones, Anilines | Successive reductive amination for N-aryl-substituted pyrrolidines | mdpi.com |
Influence of Protecting Group Chemistry on N-Benzyl Introduction
The introduction of the N-benzyl group is a critical step in the synthesis of this compound. The use of protecting groups for the pyrrolidine nitrogen is often necessary to control reactivity and prevent undesired side reactions. The choice of protecting group can significantly influence the efficiency of the subsequent N-benzylation step.
Commonly used protecting groups for the pyrrolidine nitrogen include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The N-Boc protecting group is widely employed due to its stability under various reaction conditions and its straightforward removal. whiterose.ac.uk Asymmetric lithiation of N-Boc pyrrolidine followed by quenching with an electrophile is a common strategy, though it often requires cryogenic temperatures and pyrophoric reagents. whiterose.ac.uk
The benzyl (B1604629) group itself can be used as a protecting group, although its installation and removal can require harsh conditions. wikipedia.org The Williamson ether synthesis, involving the deprotonation of an alcohol followed by reaction with benzyl bromide, is a standard method for introducing a benzyl group. organic-chemistry.org For substrates sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) can be used under acidic conditions. organic-chemistry.org A milder, neutral condition for benzylation involves the use of 2-benzyloxy-1-methylpyridinium triflate. organic-chemistry.org
The p-methoxybenzyl (PMB) group is another useful protecting group for alcohols, which can be introduced using p-methoxybenzyl-2,2,2-trichloroacetimidate in the presence of a catalyst like scandium (III) triflate or trifluoromethanesulfonic acid. wikipedia.org
Regioselective and Stereoselective Synthesis of Pyrrolidin-3-ol Structures
Achieving control over both regioselectivity and stereoselectivity is paramount in the synthesis of complex pyrrolidine structures like this compound.
Regioselective synthesis ensures that reactions occur at the desired position within the molecule. For instance, in the synthesis of substituted pyrazoles, the choice of solvent was found to be critical in controlling the regioselectivity of the condensation reaction between 1,3-dicarbonyl compounds and arylhydrazines. organic-chemistry.org Aprotic solvents with a strong dipole moment, such as N,N-dimethylacetamide (DMAc), led to high regioselectivity. organic-chemistry.org Similarly, in the synthesis of trisubstituted pyrroles, the β-effect of a trimethylsilyl (B98337) group was utilized to achieve high regioselectivity. nih.gov
Stereoselective synthesis focuses on controlling the three-dimensional arrangement of atoms. This is particularly important for producing a single desired enantiomer or diastereomer of a chiral molecule. rijournals.com
Chiral Auxiliary Approaches for Asymmetric Induction
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary is removed. wikipedia.orgyoutube.com This method is a powerful tool for achieving high levels of stereocontrol. numberanalytics.com
Several types of chiral auxiliaries have been developed and utilized in asymmetric synthesis. wikipedia.org For example, oxazolidinones, introduced by David A. Evans, are effective in controlling the stereochemistry of aldol (B89426) and alkylation reactions. wikipedia.org Camphorsultam has also proven to be a superior chiral auxiliary in certain reactions, such as Michael additions, inducing high diastereoselectivity. wikipedia.org Pseudoephedrine and pseudoephenamine can also serve as chiral auxiliaries for alkylation reactions. wikipedia.org
The general strategy involves attaching the chiral auxiliary to the substrate, performing the stereoselective reaction, and then cleaving the auxiliary to yield the desired enantiomerically enriched product. numberanalytics.com
Organocatalytic and Metal-Catalyzed Asymmetric Syntheses
In recent years, organocatalysis and metal-catalyzed reactions have emerged as powerful alternatives to chiral auxiliary-based methods for the asymmetric synthesis of pyrrolidines. nih.govnih.govdntb.gov.ua These methods avoid the need for the introduction and removal of an auxiliary group, making the synthetic process more atom-economical.
Organocatalysis utilizes small organic molecules to catalyze asymmetric transformations. dntb.gov.ua Proline and its derivatives are among the most successful organocatalysts, capable of promoting various asymmetric reactions with high enantioselectivity. nih.govnih.govmdpi.com For example, cinchona alkaloid-derived bifunctional amino-squaramide catalysts have been used in the asymmetric cascade reaction to produce highly substituted pyrrolidines with a stereogenic quaternary center at the 3-position. rsc.org
Metal-catalyzed asymmetric synthesis employs chiral metal complexes to induce enantioselectivity. Silver carbonate (Ag2CO3), for instance, has been used as a catalyst in the [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides to produce densely substituted pyrrolidines with up to four stereogenic centers. acs.org
| Catalyst Type | Example Catalyst/Reagent | Reaction Type | Key Feature |
| Chiral Auxiliary | Oxazolidinones | Aldol reaction, Alkylation | High stereocontrol |
| Chiral Auxiliary | Camphorsultam | Michael addition | High diastereoselectivity |
| Organocatalyst | Proline derivatives | Aldol reaction, Michael addition | Atom-economical, avoids metal use |
| Organocatalyst | Cinchonidine derived amino-squaramide | Cascade reaction | Forms quaternary stereocenters |
| Metal Catalyst | Silver Carbonate (Ag2CO3) | [3+2] Cycloaddition | Creates multiple stereocenters |
Control of Stereochemistry at the Pyrrolidin-3-ol Stereocenter
Controlling the stereochemistry at the C3 position of the pyrrolidin-3-ol core is a critical challenge. The hydroxyl group at this position introduces a stereogenic center, and its absolute configuration can significantly impact the biological activity of the final compound.
Various strategies have been developed to achieve this control. Substrate control, where the existing stereochemistry in a molecule influences the outcome of a subsequent reaction, is one approach. youtube.com For example, the stereochemistry of an alcohol can direct the formation of an acetal (B89532) with high stereocontrol. youtube.com
Dynamic stereochemistry offers another avenue for control. nih.govresearchgate.net In some systems, the stereochemistry of a sp3-hybridized carbon center can be inverted through processes like strain-assisted Cope rearrangements. nih.govresearchgate.net This dynamic behavior can be influenced by neighboring fixed stereogenic centers, allowing for the selective formation of a desired stereoisomer. nih.govresearchgate.net
Biocatalysis, using enzymes to catalyze reactions, also provides a powerful means of controlling stereochemistry. acs.org Engineered variants of cytochrome P450 enzymes have been developed to catalyze the intramolecular C(sp3)-H amination to construct chiral pyrrolidines with high enantioselectivity. acs.org
Scalability Considerations for Research and Development
The transition of a synthetic route from a laboratory scale to a larger, industrial scale presents numerous challenges. nih.gov A scalable synthesis must be safe, cost-effective, and reproducible. organic-chemistry.org
Key factors to consider for scalability include:
Reagent Cost and Availability: Expensive or difficult-to-obtain reagents can make a process economically unviable on a large scale. nih.gov
Reaction Conditions: Reactions requiring extreme temperatures (cryogenic or very high), high pressures, or highly dilute conditions are often difficult and expensive to scale up.
Safety: The use of pyrophoric, toxic, or explosive reagents requires specialized equipment and handling procedures, which can be a significant hurdle for large-scale production. whiterose.ac.uk
Purification: The need for extensive purification, such as column chromatography, can be a bottleneck in a large-scale process. google.com Ideally, products should be easily isolated in high purity through crystallization or distillation.
Process Simplicity: A streamlined process with fewer steps and simpler operations is generally more scalable. organic-chemistry.org
For the synthesis of pyrrolidine derivatives, the development of catalytic methods, particularly those that are efficient and use readily available catalysts, is highly desirable for scalability. researchgate.net For example, a highly regioselective synthesis of pyrazoles was noted for being operationally simple, mild, safe, and scalable. organic-chemistry.org
Spectroscopic and Structural Elucidation of 1 3 Fluorobenzyl Pyrrolidin 3 Ol and Derivatives
Application of Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-(3-Fluorobenzyl)pyrrolidin-3-ol, both ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure.
Expected ¹H NMR Spectral Features: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the 3-fluorobenzyl group, the benzylic protons, the methine proton at the 3-position of the pyrrolidine (B122466) ring, and the methylene (B1212753) protons of the pyrrolidine ring. The aromatic protons would appear as a complex multiplet in the downfield region (typically δ 6.9-7.3 ppm) due to splitting by the fluorine atom and adjacent protons. The benzylic protons (Ar-CH₂-N) would likely resonate as a singlet or a pair of doublets. The proton on the carbon bearing the hydroxyl group (CH-OH) would be a multiplet, and the pyrrolidine ring protons would exhibit complex splitting patterns due to their diastereotopic nature.
Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would complement the ¹H NMR data. The carbon atoms of the 3-fluorobenzyl group would show characteristic signals in the aromatic region (δ 110-165 ppm), with the carbon directly bonded to the fluorine atom exhibiting a large one-bond coupling constant (¹JCF). The benzylic carbon, the carbinol carbon (C-OH), and the various pyrrolidine ring carbons would appear in the aliphatic region of the spectrum. The DEPT (Distortionless Enhancement by Polarization Transfer) sequence would be used to differentiate between CH, CH₂, and CH₃ groups.
A complete assignment of the ¹H and ¹³C NMR spectra for related N-benzyl-pyrrolidine-purines has been achieved using a combination of 1D and 2D NMR techniques, providing a methodological framework for the analysis of this compound.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₁H₁₄FNO. rsc.org The expected exact mass would be calculated and compared to the experimentally determined value, providing a high degree of confidence in the compound's identity.
Electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. The molecular ion peak (M⁺) would be observed, and key fragment ions would arise from the cleavage of the benzyl-nitrogen bond and fragmentation of the pyrrolidine ring. A prominent peak would be expected for the 3-fluorobenzyl cation or related tropylium (B1234903) ion. The fragmentation of the pyrrolidine ring itself often proceeds via cleavage adjacent to the nitrogen atom. The NIST WebBook provides mass spectral data for the parent pyrrolidine molecule, showing characteristic fragmentation that can serve as a basis for interpreting the spectrum of its derivatives.
Vibrational Spectroscopy for Functional Group Identification (Infrared Spectroscopy)
Infrared (IR) spectroscopy is a valuable tool for the identification of functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. While a specific spectrum for this compound is not publicly documented, data from related structures like pyrrolidine and its derivatives from the NIST WebBook can be used for comparison.
Expected IR Absorption Bands:
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl group, likely broadened due to hydrogen bonding.
C-H Stretch (Aromatic): Absorption peaks just above 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the benzene (B151609) ring.
C-H Stretch (Aliphatic): Strong absorptions in the 2800-3000 cm⁻¹ range would be due to the C-H stretching vibrations of the pyrrolidine ring and the benzylic methylene group.
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
C-N Stretch: The stretching vibration of the C-N bond in the pyrrolidine ring would typically appear in the 1000-1250 cm⁻¹ region.
C-O Stretch: The C-O stretching vibration of the secondary alcohol would be expected in the 1000-1150 cm⁻¹ range.
C-F Stretch: A strong absorption band in the 1000-1400 cm⁻¹ region would be characteristic of the carbon-fluorine bond.
The full characterization of related heterocyclic compounds often includes IR data to support the structural assignments made by NMR and MS. libretexts.org
Solid-State Structural Determination via X-ray Crystallography
Elucidation of Molecular Conformation and Intermolecular Interactions
The crystal structure of a derivative, 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one hemihydrate, reveals that the pyrrole (B145914) ring can be involved in various intermolecular interactions. nih.gov For this compound, the pyrrolidine ring is expected to adopt a non-planar conformation, likely an envelope or twisted form, to minimize steric strain. The orientation of the 3-fluorobenzyl group relative to the pyrrolidine ring would be a key conformational feature.
Intermolecular interactions are expected to play a significant role in the crystal packing. The hydroxyl group is a prime candidate for forming hydrogen bonds, either with the nitrogen atom of an adjacent molecule or with another hydroxyl group. These interactions would create a network that stabilizes the crystal lattice. Additionally, C-H···π interactions between the pyrrolidine or benzylic protons and the aromatic ring of a neighboring molecule could further influence the packing arrangement.
Analysis of Dihedral Angles and Hydrogen Bonding Networks
A detailed crystallographic analysis would provide precise values for all dihedral angles, defining the spatial relationship between different parts of the molecule. The dihedral angle between the plane of the 3-fluorobenzyl group and the mean plane of the pyrrolidine ring would be of particular interest.
The hydrogen bonding network would be a critical aspect of the crystal structure. The hydroxyl group can act as both a hydrogen bond donor and acceptor. The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor. The fluorine atom, while a weak hydrogen bond acceptor, could also participate in intermolecular contacts. The precise geometry of these hydrogen bonds, including donor-acceptor distances and angles, would be determined. The analysis of these networks is fundamental to understanding the supramolecular assembly of the compound in the solid state.
Computational and Theoretical Frameworks Applied to 1 3 Fluorobenzyl Pyrrolidin 3 Ol Research
Density Functional Theory (DFT) for Geometric Optimization and Electronic Structure Analysis
There are no specific studies utilizing Density Functional Theory (DFT) to determine the optimized geometry and electronic structure of 1-(3-Fluorobenzyl)pyrrolidin-3-ol. DFT is a common method for such analyses, providing insights into bond lengths, angles, and the distribution of electron density. nih.govscispace.commdpi.com For instance, research on other molecules, like benzimidazolone derivatives, has successfully used DFT to compare calculated geometric parameters with experimental X-ray diffraction data, showing strong correlations. mdpi.com However, similar computational data for this compound has not been published.
Elucidation of Reaction Mechanisms and Pathways through Computational Chemistry
Computational chemistry is a powerful tool for mapping reaction mechanisms, but no studies were found that specifically elucidate the reaction pathways involving this compound.
Exploration of Transition States and Energetic Profiles
The exploration of transition states and the calculation of energetic profiles are crucial for understanding reaction kinetics. This involves identifying the highest energy point along a reaction coordinate. There is no available research that details the transition states or energetic profiles for reactions involving this compound.
Kinetic versus Thermodynamic Selectivity in Reaction Outcomes
The principles of kinetic and thermodynamic control dictate whether a reaction favors the product that is formed fastest (kinetic) or the product that is most stable (thermodynamic). libretexts.orglibretexts.org This is often determined by reaction conditions like temperature. libretexts.orgresearchgate.net While this is a fundamental concept in organic chemistry, there are no specific examples or computational studies in the literature that analyze the kinetic versus thermodynamic selectivity of reactions to produce or involving this compound.
Molecular Dynamics Simulations for Conformational Studies
Molecular dynamics (MD) simulations are used to study the conformational flexibility and stability of molecules over time. nih.govnih.gov Such studies can reveal how a molecule might change its shape, which is critical for understanding its interactions with other molecules, such as biological receptors. There are currently no published MD simulation studies focused on the conformational analysis of this compound.
Advanced Electronic Structure Analysis (HOMO/LUMO, Natural Bond Orbital)
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into a molecule's reactivity, including its ability to donate or accept electrons. chalcogen.ro Natural Bond Orbital (NBO) analysis helps to understand charge transfer and hyperconjugative interactions within a molecule. researchgate.net Despite the utility of these methods, no papers have been published detailing the HOMO/LUMO energy gap or NBO analysis for this compound.
Theoretical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts, which can aid in structure elucidation. stemwomen.orgmdpi.com Studies on structurally related compounds, like fluorinated cathinones which also contain a pyrrolidine (B122466) ring, have demonstrated that theoretical predictions of ¹H and ¹³C NMR spectra can be achieved with reasonable accuracy using methods like the gauge-including atomic orbital (GIAO) approach with various density functionals. nih.gov These calculations can even help differentiate between stereoisomers. nih.gov However, a specific theoretical study calculating the NMR parameters for this compound is not available.
Chemical Reactivity and Synthetic Transformations of 1 3 Fluorobenzyl Pyrrolidin 3 Ol Analogues
Derivatization Strategies at the Hydroxyl Group
The secondary hydroxyl group in the 3-position of the pyrrolidine (B122466) ring is a key site for derivatization, allowing for the introduction of various functional groups that can modulate a compound's physicochemical properties and biological activity. Common strategies involve acylation, etherification, and the formation of sulfonate esters.
Acylation and Esterification: The hydroxyl group can be readily converted to an ester through reaction with acyl chlorides, acid anhydrides, or carboxylic acids under coupling conditions. researchgate.net This transformation is often used to introduce moieties that can act as hydrogen bond acceptors or to create prodrugs. For instance, reaction with an acyl chloride in the presence of a base like triethylamine (B128534) leads to the corresponding ester.
Etherification: Formation of an ether bond is another common strategy. This is typically achieved via a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then displaces a halide from an alkyl halide. This introduces steric bulk and can alter the lipophilicity of the molecule.
Protection/Deprotection: In multi-step syntheses, the hydroxyl group often needs to be protected to prevent it from participating in unintended side reactions. google.com Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) or benzyl (B1604629) ethers. These groups are chosen based on their stability to the reaction conditions used in subsequent steps and the ease of their removal (deprotection). google.com
Below is a table summarizing common derivatization strategies for the hydroxyl group.
| Reaction Type | Reagent(s) | Resulting Functional Group | Purpose |
| Esterification | Acyl Chloride / Base | Ester (-OC(O)R) | Modify polarity, introduce new interactions |
| Etherification | Alkyl Halide / Base | Ether (-OR) | Increase lipophilicity, add steric bulk |
| Sulfonylation | Sulfonyl Chloride / Base | Sulfonate Ester (-OSO₂R) | Create a good leaving group for substitution |
| Silylation | Silyl Halide (e.g., TBDMS-Cl) / Base | Silyl Ether (-OSiR₃) | Protection of the hydroxyl group |
N-Substituent Modifications and Pyrrolidine Ring Functionalization
The nitrogen atom of the pyrrolidine ring is a nucleophilic secondary amine, making it a prime target for modification. The N-(3-fluorobenzyl) group itself can be altered, or the entire pyrrolidine ring can be functionalized.
N-Substituent Modification: The N-benzyl group can be removed through catalytic hydrogenation (de-benzylation) to yield the parent pyrrolidin-3-ol. This secondary amine is a versatile intermediate that can then be subjected to a variety of N-alkylation or N-acylation reactions to introduce diverse substituents. google.com This N-derivatization is a cornerstone of creating libraries of analogues for structure-activity relationship (SAR) studies. Reaction with different alkyl halides, aldehydes (via reductive amination), or acyl chlorides allows for the systematic exploration of the impact of the N-substituent on biological activity.
Pyrrolidine Ring Functionalization: While derivatization at the nitrogen and oxygen atoms is more common, the carbon atoms of the pyrrolidine ring can also be functionalized, although this often requires more complex synthetic routes starting from different precursors. For example, methods exist for the synthesis of pyrrolidines with substituents at the C-4 position, which can influence the puckering of the ring and the spatial orientation of the other substituents. nih.gov
The following table details common N-substituent modifications following a de-benzylation step.
| Reaction Type | Reagent(s) | Resulting N-Substituent |
| N-Alkylation | R-X (Alkyl Halide) / Base | Alkyl (-R) |
| Reductive Amination | R-CHO (Aldehyde) / Reducing Agent | Substituted Alkyl (-CH₂R) |
| N-Acylation | R-COCl (Acyl Chloride) / Base | Acyl (-C(O)R) |
| N-Arylation | Ar-X (Aryl Halide) / Catalyst (e.g., Pd) | Aryl (-Ar) |
Utilization of the Pyrrolidine-3-ol Scaffold in Complex Molecule Synthesis
The chiral pyrrolidine-3-ol scaffold is a valuable building block in the synthesis of more complex, often biologically active, molecules. mdpi.com Its rigid, five-membered ring structure, combined with the stereocenter at the C-3 position, makes it an attractive starting point for constructing molecules with well-defined three-dimensional architectures. nih.govresearchgate.net
Medicinal chemists frequently use such scaffolds to assemble larger structures. For example, the hydroxyl and amino groups can be used as anchor points to connect to other molecular fragments. The pyrrolidine-3-ol core can be incorporated into larger heterocyclic systems through annulation reactions or used as a chiral ligand in asymmetric catalysis. nih.gov A related scaffold, pyrrolidine-2,5-dione, has been shown to be a precursor for synthesizing various enantiopure fused poly-heterocyclic ring systems, such as tetrahydropyrrolo[2,1-a]isoquinolinones and furo[2,3-b]pyrroles, highlighting the utility of the pyrrolidine core in building molecular complexity. sci-hub.se
| Scaffold | Synthetic Strategy | Resulting Complex Skeleton | Reference |
| Pyrrolidine-2,5-dione | N-Acyliminium Cyclization | Tetrahydropyrrolo[2,1-a]isoquinolinone | sci-hub.se |
| Pyrrolidine-2,5-dione | Intramolecular Cyclization | Furo[2,3-b]pyrrole | sci-hub.se |
| 4-Hydroxypyrrolidine | Mitsunobu Reaction | Pyrrolidin-3-ylethanethioate | mdpi.com |
| Pyrrolidine Derivatives | Multi-step Cyclization | CXCR4 Antagonists | nih.gov |
Scaffold Diversification and Bioisosteric Replacements in Fluorinated Pyrrolidine Derivatives
To optimize drug-like properties, chemists often employ scaffold diversification and bioisosteric replacement strategies.
Scaffold Diversification: This involves replacing the central pyrrolidine ring with a different ring system while maintaining the key pharmacophoric elements. This "scaffold hopping" can lead to compounds with novel intellectual property, improved properties, or different side effect profiles. For a 1-(3-fluorobenzyl)pyrrolidin-3-ol analogue, the pyrrolidine ring could be replaced with other five- or six-membered nitrogen heterocycles like piperidine (B6355638), morpholine, or azetidine. google.com
Bioisosteric Replacements: Bioisosterism refers to the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to similar biological activity. elsevierpure.com In fluorinated pyrrolidine derivatives, several bioisosteric replacements are possible:
Fluorine Atom: The fluorine atom on the benzyl ring can be moved to the ortho- or para- positions to probe different interactions with a target protein. It could also be replaced by other small, electron-withdrawing groups like a cyano (-CN) or trifluoromethyl (-CF₃) group.
Phenyl Ring: The entire phenyl ring can be replaced by other aromatic or heteroaromatic systems, such as pyridine, pyrimidine, or thiophene. This can significantly alter the electronic and steric properties of the N-substituent. For instance, replacing the 3-fluorobenzyl group with a 5-fluoropyrimidin-2-yl group results in a different class of compounds. bldpharm.com
Hydroxyl Group: The hydroxyl group can be replaced by a bioisostere like an amine (-NH₂) or a thiol (-SH) to explore different hydrogen bonding patterns.
The incorporation of fluorine or fluorinated groups is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. elsevierpure.com
The table below shows potential bioisosteric replacements for the 3-fluorobenzyl group.
| Original Group | Bioisosteric Replacement | Rationale |
| 3-Fluorophenyl | 4-Fluorophenyl or 2-Fluorophenyl | Probe positional effects of halogen bond |
| 3-Fluorophenyl | Pyridinyl, Pyrimidinyl | Introduce H-bond acceptors, alter electronics |
| Phenyl | Thienyl, Furanosyl | Modify aromaticity and steric profile |
| Fluorine | Cyano (-CN), Hydroxyl (-OH), Methyl (-CH₃) | Alter electronic nature (withdrawing vs. donating) |
| Benzyl Linker | Phenethyl, Phenylpropyl | Change distance and flexibility |
Analytical Methodologies for Characterization and Purity Assessment in Academic Synthesis
High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds. For a molecule like 1-(3-Fluorobenzyl)pyrrolidin-3-ol, a reversed-phase HPLC method is typically employed. This method separates the target compound from any non-volatile impurities, starting materials, or byproducts based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
A typical HPLC system for purity profiling would consist of a C18 column, a mobile phase gradient of water and acetonitrile (B52724) with a modifier like trifluoroacetic acid (TFA) to improve peak shape, and a UV detector set to a wavelength where the aromatic ring of the compound absorbs, such as 254 nm. The resulting chromatogram provides a "fingerprint" of the sample, with the area of each peak corresponding to the relative concentration of each component. Purity is then calculated by dividing the peak area of the main compound by the total area of all peaks.
Table 1: Hypothetical HPLC Purity Analysis of this compound
| Peak No. | Retention Time (min) | Peak Area (%) | Tentative Identification |
|---|---|---|---|
| 1 | 2.5 | 0.5 | 3-Fluorobenzaldehyde (B1666160) |
| 2 | 4.8 | 98.9 | This compound |
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC), often coupled with a Mass Spectrometer (GC-MS), is the preferred method for the analysis of volatile and semi-volatile impurities that may be present in the synthesized product. These could include residual solvents from the reaction or purification steps, or volatile byproducts. In the context of the synthesis of this compound, potential volatile impurities could include starting materials like 3-fluorobenzyl bromide or pyrrolidin-3-ol if they are sufficiently volatile.
The sample is injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds and provides a mass spectrum, which allows for their identification.
Table 2: Hypothetical GC-MS Analysis for Volatile Impurities
| Retention Time (min) | Detected Ion (m/z) | Compound Identification |
|---|---|---|
| 3.1 | 109, 188 | 3-Fluorobenzyl bromide |
Chiral Chromatography (e.g., Supercritical Fluid Chromatography) for Enantiomeric Excess Determination
Since this compound possesses a chiral center at the 3-position of the pyrrolidine (B122466) ring, it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is crucial, as they can have different biological activities. Chiral chromatography is the definitive method for determining the enantiomeric excess (e.e.) of a chiral compound.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than traditional chiral HPLC. SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The separation is achieved on a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharide derivatives like cellulose (B213188) or amylose.
Table 3: Hypothetical Chiral SFC Separation of this compound Enantiomers
| Enantiomer | Retention Time (min) | Peak Area (%) |
|---|---|---|
| (R)-1-(3-Fluorobenzyl)pyrrolidin-3-ol | 3.7 | 99.5 |
| (S)-1-(3-Fluorobenzyl)pyrrolidin-3-ol | 5.1 | 0.5 |
| Enantiomeric Excess (e.e.) | | 99.0% |
Validation of Analytical Methods for Research Purity Requirements
For research purposes, while a full, GMP-level validation may not be required, key aspects of the analytical methods should be validated to ensure they are fit for purpose. This includes demonstrating the specificity, linearity, precision, and accuracy of the method.
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte in the sample.
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is often expressed as the relative standard deviation (RSD).
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed using a reference standard or by spike/recovery studies.
Table 4: Hypothetical Method Validation Summary for HPLC Purity Assay
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Specificity | No interference at the retention time of the main peak | Baseline resolution |
| Linearity (r²) | 0.9995 | r² > 0.999 |
| Precision (RSD) | 0.8% | RSD < 2% |
| Accuracy (% Recovery) | 99.2% | 98.0 - 102.0% |
Q & A
Q. Q1. What are the recommended storage conditions for 1-(3-Fluorobenzyl)pyrrolidin-3-ol to ensure stability?
Answer:
- Dry, inert environment : Store in airtight containers under nitrogen or argon to prevent oxidation or hydrolysis of the hydroxyl group and fluorobenzyl moiety .
- Temperature control : Maintain at 0–6°C for long-term stability, as fluorinated pyrrolidine derivatives are sensitive to thermal degradation .
- Light sensitivity : Protect from UV exposure to avoid photochemical decomposition, particularly of the fluorobenzyl group .
Q. Q2. What synthetic routes are commonly used to prepare this compound?
Answer:
- Key steps :
- Pyrrolidine functionalization : Start with pyrrolidin-3-ol and introduce the fluorobenzyl group via nucleophilic substitution or reductive amination .
- Fluorobenzyl coupling : Use 3-fluorobenzyl bromide as an electrophile with a pyrrolidine scaffold under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
- Catalysts : Palladium-based catalysts (e.g., Pd₂(dba)₃) enhance regioselectivity in fluorinated aryl coupling .
Q. Q3. How is this compound characterized using spectroscopic methods?
Answer:
- ¹H/¹³C NMR : The fluorobenzyl group shows distinct aromatic splitting (e.g., doublets for meta-fluorine at δ ~6.8–7.2 ppm). The pyrrolidine hydroxyl proton appears as a broad singlet at δ ~2.5–3.5 ppm .
- Mass spectrometry : Exact mass (calc. for C₁₁H₁₄FNO⁺: 196.11) confirms molecular identity .
Advanced Research Questions
Q. Q4. How can enantiomeric purity of this compound be ensured during synthesis?
Answer:
- Chiral resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol mobile phases .
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., (S)-proline derivatives) to control stereochemistry at the pyrrolidine hydroxyl group .
- Validation : Compare optical rotation values with literature data (e.g., [α]D²⁵ = +15.2° for the (S)-enantiomer) .
Q. Q5. What strategies mitigate low yields in fluorobenzyl-pyrrolidine coupling reactions?
Answer:
- Optimize reaction conditions :
- Solvent : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates .
- Catalyst loading : Increase Pd₂(dba)₃ to 5 mol% to enhance turnover .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from byproducts like debenzylated pyrrolidine .
Q. Q6. How does the fluorobenzyl group influence the compound’s biological activity?
Answer:
- Receptor binding : The fluorine atom enhances lipophilicity and bioavailability, improving blood-brain barrier penetration in CNS-targeting studies .
- Metabolic stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in pharmacokinetic assays .
- Comparative data : Fluorinated analogs show 3–5× higher potency than non-fluorinated counterparts in dopamine receptor binding assays .
Q. Q3. How can conflicting data on reaction yields be resolved in fluorinated pyrrolidine synthesis?
Answer:
- Variable factors :
- Purity of starting materials : Impurities in 3-fluorobenzyl bromide (>97% GC purity required) significantly impact yields .
- Scaling effects : Pilot-scale reactions (≥10 mmol) often show lower yields due to inefficient mixing; use flow chemistry for reproducibility .
- Troubleshooting : Monitor reaction progress via TLC (Rf = 0.3 in 1:1 EtOAc/hexane) to identify incomplete coupling .
Q. Q4. What environmental safety protocols are recommended for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
